Cas no 10540-35-9 (3-Bromo-4'-fluorobiphenyl)

3-Bromo-4'-fluorobiphenyl structure
3-Bromo-4'-fluorobiphenyl structure
Product Name:3-Bromo-4'-fluorobiphenyl
CAS No:10540-35-9
MF:C12H8BrF
MW:251.094326019287
MDL:MFCD04038228
CID:1152857
PubChem ID:2756977
Update Time:2025-04-20

3-Bromo-4'-fluorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 3-bromo-4'-fluoro-
    • 3'-Bromo-4-fluoro-biphenyl
    • 3-BROMO-4'-FLUOROBIPHENY
    • 1-Bromo-3-(4-fluorophenyl)benzene
    • 3-BROMO-4/'-FLUOROBIPHENY
    • DTXSID60373666
    • 3-Bromo-4'-fluorobiphenyl
    • 3-Bromo-4''-Fluoro-1,1''-biphenyl
    • 3-Bromo-4'-fluorobiphenyl 97%
    • CS-0060390
    • 3-bromo-4'-fluoro-1,1'-biphenyl
    • 10540-35-9
    • AMY33052
    • AKOS023382883
    • QATHBEJSFHQDCO-UHFFFAOYSA-N
    • FS-6093
    • SCHEMBL1736367
    • MDL: MFCD04038228
    • Inchi: 1S/C12H8BrF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H
    • InChI Key: QATHBEJSFHQDCO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 249.97934
  • Monoisotopic Mass: 249.97934 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 251.09
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: 4.25520

3-Bromo-4'-fluorobiphenyl Pricemore >>

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abcr
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